Regioisomeric Differentiation: 3,6-Dimethyl vs. 3,5-Dimethyl Benzofuran Substitution Pattern and Predicted Target Binding Divergence
The target compound bears methyl groups at the 3- and 6-positions of the benzofuran ring, distinguishing it from the 3,5-dimethyl regioisomer (CAS 620585-33-3; MW 422.5, same molecular formula C21H18N4O4S) . In benzofuran-derived sulfamate inhibitors of aromatase (CYP19A1) and steroid sulfatase (STS), the position of the methyl substituent on the benzofuran ring determines target selectivity: 3-H derivatives showed exclusive STS inhibition while 3-CH3 derivatives displayed dual CYP19A1/STS inhibition [1]. Although direct enzyme inhibition data for the target compound is not available in the public domain, this established SAR principle demonstrates that the 3,6- vs. 3,5-dimethyl substitution pattern cannot be considered functionally equivalent in procurement decisions [1].
| Evidence Dimension | Benzofuran methyl substitution pattern and predicted target engagement |
|---|---|
| Target Compound Data | 3,6-dimethyl substitution; no public enzyme inhibition data available |
| Comparator Or Baseline | 3,5-dimethyl isomer (CAS 620585-33-3): 3,5-dimethyl substitution; screened in PubChem BioAssays including RGS4 and mu-opioid receptor assays; individual assay outcomes available via ChemSrc |
| Quantified Difference | No quantitative difference calculable due to absence of target compound assay data. Structural difference: different shape and electronic distribution due to methyl position. |
| Conditions | SAR inference from benzofuran sulfamate DASI literature (aromatase and STS enzyme assays) |
Why This Matters
For screening library procurement, the regioisomeric identity must be verified by NMR or HPLC-MS, as the 3,5-dimethyl isomer (CAS 620585-33-3) is a different chemical entity with distinct biological annotation in PubChem BioAssay, and substitution of one for the other would invalidate any structure-activity conclusions.
- [1] Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs): design, synthesis and biological evaluation. RSC Publishing, 2025. Initial findings: 3-H derivative exclusive STS inhibition; 3-methyl derivative dual CYP19A1/STS inhibition. View Source
